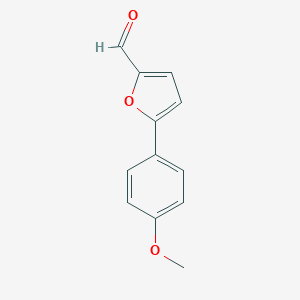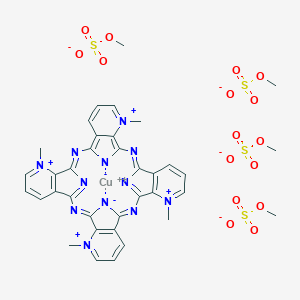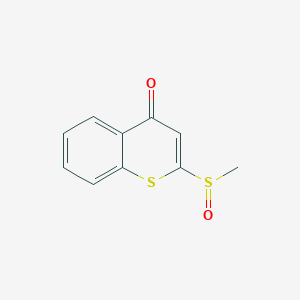
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of pain and inflammation. In addition to its therapeutic effects, sulindac has also been studied for its potential use in scientific research.
Mecanismo De Acción
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and physiological effects:
In addition to its effects on pain and inflammation, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has been shown to have other biochemical and physiological effects. Studies have shown that 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- can reduce the levels of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response. Sulindac has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulindac has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of COX inhibition. It is also relatively inexpensive and widely available. However, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments. In addition, it can have off-target effects on other enzymes and pathways, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-. One area of interest is the development of more potent and selective COX inhibitors that can reduce inflammation with fewer side effects. Another area of interest is the use of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- and other COX inhibitors in combination with other drugs for the treatment of cancer and other diseases. Finally, there is interest in studying the effects of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- on other pathways and enzymes, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Métodos De Síntesis
Sulindac can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with thiourea to form 2-thiobenzoyl chloride, which is then reacted with 2-methylsulfinylaniline to form 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-.
Aplicaciones Científicas De Investigación
Sulindac has been studied for its potential use in various scientific research applications, including cancer prevention, treatment of Alzheimer's disease, and treatment of inflammatory bowel disease. Studies have shown that 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Sulindac has also been shown to reduce inflammation in the gut, making it a potential treatment for inflammatory bowel disease.
Propiedades
Número CAS |
112519-51-4 |
|---|---|
Nombre del producto |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Fórmula molecular |
C10H8O2S2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2-methylsulfinylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 |
Clave InChI |
KVLAIBRBZGWARL-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
SMILES canónico |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Otros números CAS |
112519-51-4 |
Sinónimos |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



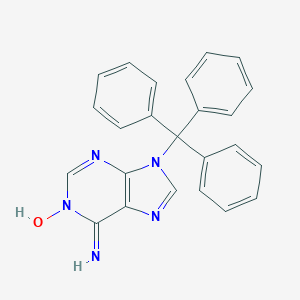
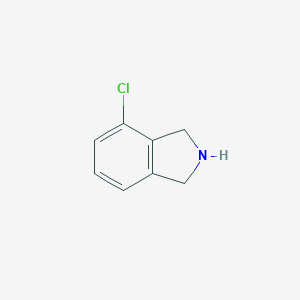
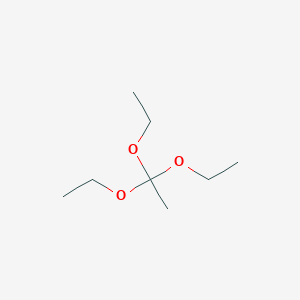
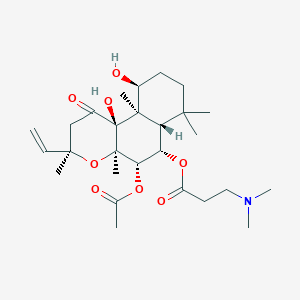
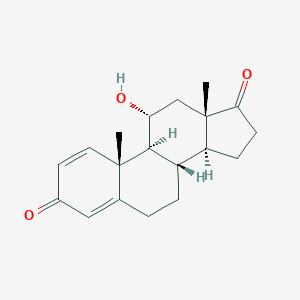
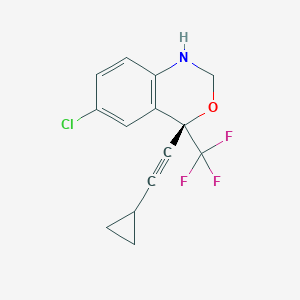
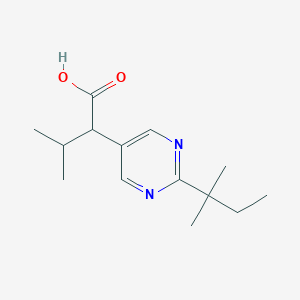
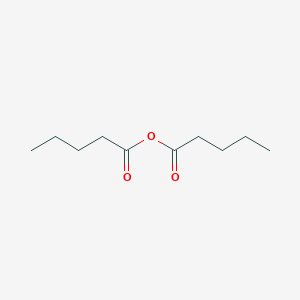
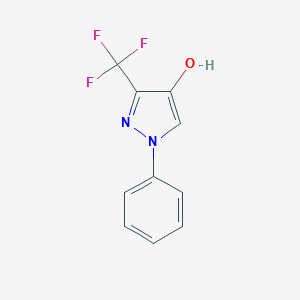
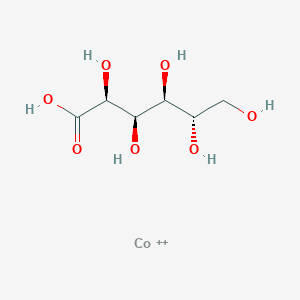
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
